molecular formula C15H20N2O5S3 B277006 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide

Cat. No. B277006
M. Wt: 404.5 g/mol
InChI Key: GXSFWDLQPZJBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. DMTS belongs to the class of sulfonamide compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide binds to the active site of CA IX and inhibits its activity, leading to the inhibition of cancer cell growth. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase XII and topoisomerase II, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. In animal models, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to reduce tumor growth and metastasis. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases. Additionally, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to have neuroprotective effects and can protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide in lab experiments is its high purity and stability. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is also relatively easy to synthesize, which makes it an attractive compound for scientific research studies. However, one of the limitations of using N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is its low solubility, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is not fully understood, which can make it challenging to interpret the results of certain experiments.

Future Directions

There are several future directions for the scientific research of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide. One potential direction is the development of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide, which can help to further understand its biochemical and physiological effects. Additionally, the development of new synthesis methods for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide can help to improve its purity and yield, which can make it more accessible for scientific research studies.
Conclusion
In conclusion, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is a promising synthetic compound that has shown potential in various scientific research applications. Its anti-cancer and anti-inflammatory properties make it an attractive compound for the development of new therapies for the treatment of cancer and other diseases. Further scientific research is needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide and to explore its potential in other scientific research applications.

Synthesis Methods

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide involves the reaction of 5-(diethylsulfamoyl)-2-methoxyaniline with thiophene-2-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been extensively studied for its potential uses in various scientific research applications. One of the most promising applications of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is its potential as a therapeutic agent for the treatment of cancer. Scientific research studies have shown that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.

properties

Molecular Formula

C15H20N2O5S3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C15H20N2O5S3/c1-4-17(5-2)25(20,21)12-8-9-14(22-3)13(11-12)16-24(18,19)15-7-6-10-23-15/h6-11,16H,4-5H2,1-3H3

InChI Key

GXSFWDLQPZJBKT-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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